

caffeic acid pharmacokinetics absorption distribution metabolism

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Compound Focus: Caffeic Acid

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Quantitative Pharmacokinetic Parameters of Caffeic Acid

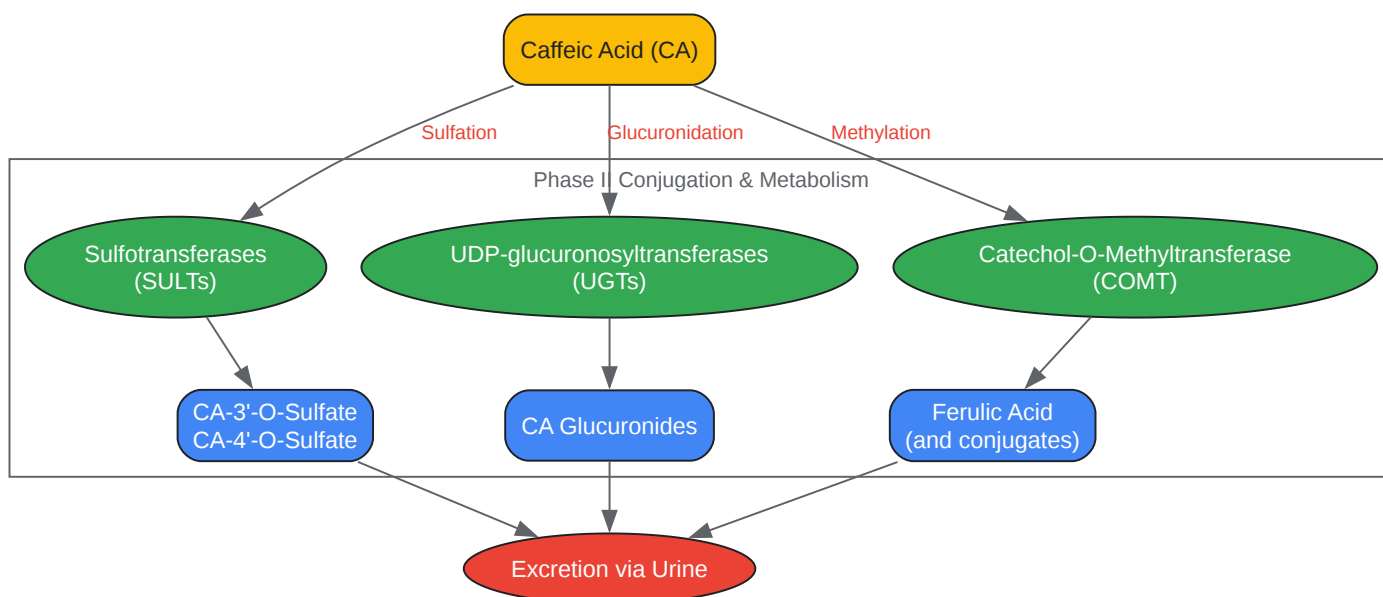
The following table consolidates key quantitative data from animal studies, primarily in rats, which form the basis for understanding **caffeic acid**'s pharmacokinetic profile.

Parameter	Value/Specification	Experimental Context	Citation
Oral Absorption	Rapid (peak plasma conc. in 0.5-1.0 h)	Rat models (dosed with pure CA or plant extract)	[1] [2]
Absolute Bioavailability	~5-10% of ingested dose (as native compound)	Based on recovery studies and plasma levels	[3] [4]
Primary Circulation Form	Conjugated metabolites (sulfates, glucuronides)	LC-MS/MS analysis of rat plasma; >90% of circulating radioactivity was conjugated	[5] [3] [2]
Plasma Half-Life (t _{1/2})	~0.14 - 2.5 hours	Rat studies, varies with dose and matrix	[1]

Parameter	Value/Specification	Experimental Context	Citation
Major Metabolic Pathways	Sulfation, Glucuronidation, Methylation	Metabolite identification in plasma and urine via HPLC-MS/MS	[5] [3] [2]
Major Excretion Route	Urine (70-80% of recovered dose)	72-hour excretion study in rats	[5] [3]
Fecal Excretion	Minimal (~20-30% of recovered dose)	72-hour excretion study in rats	[5] [3]
Tissue Distribution	Widespread, but no significant accumulation (e.g., in brain)	Tissue radioactivity measured 72h post-administration in rats	[5]

Metabolic Pathways and Conjugation of Caffeic Acid

This diagram illustrates the primary metabolic transformation pathways of **caffeic acid** following absorption.



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***Caffeic acid** undergoes extensive phase II metabolism, primarily forming sulfate and glucuronide conjugates, as well as being methylated to ferulic acid. These metabolites are subsequently excreted in urine.*

Detailed Experimental Protocols for Pharmacokinetic Studies

For researchers aiming to replicate or adapt these methods, here are detailed protocols for key analytical and in vivo experiments.

LC-MS/MS Protocol for Quantifying CA and Metabolites in Plasma

This method is adapted from a study that simultaneously quantified **caffeic acid** and its major pharmacologically active metabolites in rat plasma [2].

- **1. Sample Preparation (Protein Precipitation):**

- Thaw frozen plasma samples on ice.
- Aliquot 100 μL of plasma into a microcentrifuge tube.
- Add 10 μL of an internal standard (IS) solution and 10 μL of formic acid.
- Add 300 μL of ice-cold methanol or acetonitrile for protein precipitation.
- Vortex vigorously for 1-2 minutes.
- Centrifuge at 14,000-16,000 $\times g$ for 10-15 minutes at 4°C.
- Transfer the clear supernatant to a new vial for LC-MS/MS analysis.

- **2. Liquid Chromatography (LC) Conditions:**

- **Column:** Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 μm [6].
- **Mobile Phase:** **Isocratic elution** with a mixture of methanol and water containing 0.1% formic acid [2]. **Gradient elution** is an alternative, using acetonitrile and 0.1% formic acid aqueous solution [6].
- **Flow Rate:** 0.2 mL/min [2].
- **Injection Volume:** 5-10 μL .

- **3. Mass Spectrometry (MS) Detection:**

- **Ionization Mode:** Electrospray Ionization (ESI), negative mode.
- **Detection Mode:** Selected Reaction Monitoring (SRM).
- **SRM Transitions:** [2]
 - **Caffeic Acid:** m/z 179 → 135
 - Ferulic Acid: m/z 193 → 135
 - Protocatechuic Acid: m/z 153 → 108

- **4. Method Validation:**

- **Linearity:** Calibration curves (e.g., 2.5–750 ng/mL for various analytes) with correlation coefficients (r) >0.993 [6] [2].
- **Precision & Accuracy:** Intra- and inter-day precision (RSD) <15%, accuracy (RE) between 85-115% [6].
- **Lower Limit of Quantification (LLOQ):** Established at 5.0 ng/mL for CA and its metabolites [2].

In Vivo Absorption and Excretion Study Design

This protocol outlines the key steps for conducting a rat study to investigate the absorption and excretion of **caffeic acid**, based on established methodologies [5] [1].

- **1. Animal Dosing:**

- Use male Sprague-Dawley or Wistar rats.
- Administer a single oral dose of [3 - (14)C]-labeled or unlabeled **caffeic acid** via oral gavage. The dose can be dissolved in water or a suitable vehicle.
- Fasting animals for 12 hours prior to dosing may be implemented to standardize metabolic conditions.

- **2. Biological Sample Collection:**

- **Blood/Plasma:** Collect at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or cannula.
- **Urine and Feces:** Collect cumulatively over a period of 72 hours using metabolic cages.
- Centrifuge blood samples to obtain plasma. Store all samples at -80°C until analysis.

- **3. Sample Analysis:**

- Analyze plasma samples using the LC-MS/MS protocol above to determine the concentration-time profile of CA and its metabolites.
- For radiolabeled studies, determine the overall levels of radioactivity in plasma, urine, and feces using liquid scintillation counting.
- For metabolite identification in excreta, use HPLC with online radioactivity detection and tandem mass spectrometry.

Research Implications and Future Directions

The pharmacokinetic data reveals both the potential and the limitations of **caffeic acid** as a therapeutic agent.

- **Bioavailability Challenge:** The low oral bioavailability and extensive first-pass metabolism limit the amount of native CA reaching systemic circulation [3] [4]. This is a key consideration for its development as a drug.
- **Active Metabolites:** The high plasma concentrations of conjugated metabolites (sulfates, glucuronides) and methylated derivatives (e.g., ferulic acid) suggest that some of CA's biological effects may be mediated by these compounds, not the parent molecule [5] [2].
- **Strategies for Improvement:** Research is actively exploring methods to overcome CA's pharmacokinetic limitations. Promising strategies include:
 - **Structural Modification:** Creating more lipophilic derivatives (e.g., **caffeic acid** phenethyl ester) to enhance absorption and BBB penetration [7] [3].
 - **Nano-formulations:** Utilizing solid lipid nanoparticles, liposomes, or carbon dot systems to protect CA from metabolism and enhance its targeted delivery to tissues like the brain [3].

This guide synthesizes the current technical understanding of **caffeic acid** pharmacokinetics. The field is advancing, particularly in developing novel delivery systems to harness its full therapeutic potential.

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